Chloromethyl isopropyl carbonate
Overview
Description
Chloromethyl isopropyl carbonate is a chemical compound with the molecular formula C5H9ClO3. It is a colorless, transparent liquid primarily used as an intermediate in organic synthesis. This compound is particularly significant in the pharmaceutical industry, where it serves as an intermediate in the production of antiviral drugs such as tenofovir, which is used to treat HIV and hepatitis B .
Mechanism of Action
Target of Action
Chloromethyl isopropyl carbonate (CMIC) is primarily used as an organic synthesis intermediate . It plays a crucial role in the synthesis of antiviral drugs, particularly those used to treat HIV and Hepatitis B . The primary targets of CMIC are the key enzymes involved in the replication of these viruses.
Biochemical Pathways
CMIC is involved in the biochemical pathways related to the synthesis of antiviral drugs . The downstream effects of these pathways include the inhibition of viral replication, which helps to control the progression of diseases like HIV and Hepatitis B.
Result of Action
The molecular and cellular effects of CMIC’s action are primarily seen in its role in the production of antiviral drugs . By inhibiting key enzymes involved in viral replication, these drugs can help to control the spread of the virus within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of CMIC. For instance, temperature and pH levels can affect the rate and success of the chemical reactions in which CMIC is involved. Additionally, CMIC is described as a hazardous environmental substance , suggesting that its handling and disposal must be done with care to minimize environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl isopropyl carbonate can be synthesized through various methods. One common method involves the reaction of isopropyl chloroformate with paraformaldehyde in the presence of a catalyst. The reaction conditions are typically mild, and the catalyst can be reused, making the process cost-effective and suitable for industrial production .
Another method involves the reaction of dimethyl carbonate with chlorine under illumination, followed by the reaction with isopropanol. This method also yields high purity and is suitable for large-scale production .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of large reactors and controlled environments to ensure high yield and purity. The process is designed to be environmentally friendly, with minimal waste and by-products .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl isopropyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze to form isopropyl alcohol and chloromethyl carbonate under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Zinc iodide and other Lewis acids are often used as catalysts in these reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield an amine derivative of the carbonate .
Scientific Research Applications
Chloromethyl isopropyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: The compound is crucial in the production of antiviral drugs, particularly tenofovir, which is used to treat HIV and hepatitis B
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl methyl carbonate
- Chloromethyl ethyl carbonate
- Chloromethyl butyl carbonate
Uniqueness
Chloromethyl isopropyl carbonate is unique due to its specific structure, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules, where selective reactions are required .
Properties
IUPAC Name |
chloromethyl propan-2-yl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-4(2)9-5(7)8-3-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYNXXBAHWPABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564020 | |
Record name | Chloromethyl propan-2-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35180-01-9 | |
Record name | Chloromethyl 1-methylethyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35180-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyl isopropyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035180019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloromethyl propan-2-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | not known | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Carbonic acid, chloromethyl 1-methylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROMETHYL ISOPROPYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S8MF45ZHW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Chloromethyl isopropyl carbonate in pharmaceutical research?
A: this compound is primarily used as a reagent in the synthesis of Tenofovir Disoproxil Fumarate (TDF) [, , , , , , , , , ]. TDF is an antiviral drug used to treat HIV and Hepatitis B.
Q2: Can you describe the role of this compound in the synthesis of TDF?
A: this compound acts as an alkylating agent, reacting with Tenofovir in an esterification reaction to form the disoproxil ester derivative, Tenofovir Disoproxil Fumarate [, , , , , , , ].
Q3: What are some of the catalysts used in conjunction with this compound during TDF synthesis?
A: Several catalysts have been explored to improve the efficiency of the esterification reaction, including triethylamine [, ], tetrabutylammonium bromide [], and polyethylene glycol [, ].
Q4: Are there any advantages to using specific catalysts in this reaction?
A: Yes, using dual catalysts like triethylamine and tetrabutylammonium bromide can significantly increase the yield and efficiency of Tenofovir Disoproxil Fumarate production, shortening the overall reaction time [].
Q5: What are the challenges associated with the purification of Tenofovir Disoproxil Fumarate after the esterification reaction?
A: One of the main challenges is achieving high purity levels. Research indicates the presence of residual this compound as an impurity in the final product [].
Q6: How do researchers address the challenge of residual this compound in the final product?
A: Specialized purification methods are employed to remove this compound and other impurities. One method involves a series of extractions using water and an organic solvent, followed by pH adjustments to separate the desired product [].
Q7: Are there any alternative methods for synthesizing this compound?
A: Yes, one method involves a two-step process. First, chlorodimethyl carbonate is synthesized through the reaction of dimethyl carbonate and chlorine under UV light in the presence of a photoinitiator. Then, chlorodimethyl carbonate reacts with isopropanol in a rectification tower with a controlled reflux ratio to yield this compound. This method boasts high raw material utilization and reduced environmental impact [].
Q8: What are the benefits of this alternative synthesis method?
A: This approach is considered more environmentally friendly due to its lower energy consumption, higher raw material recycling and utilization rate, simplified aftertreatment, and reduced environmental pollution [].
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C5H9ClO3, and its molecular weight is 152.58 g/mol.
Q10: Is there any information available about the spectroscopic data of this compound?
A: While the provided abstracts do not delve into the specific spectroscopic details of this compound, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity [, ].
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